-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylsulfamide, also known as 2-(2-MNEIE)sulfamate, is a molecule containing several functional groups:
DTP348 is a small molecule compound classified as a nitroimidazole, characterized by its chemical formula and IUPAC name N-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]aminosulfonamide. This compound is notable for its role as an inhibitor of carbonic anhydrase IX, an enzyme associated with tumor hypoxia and malignancy. DTP348 has been investigated primarily for its potential therapeutic applications in treating solid tumors and head and neck neoplasms, leveraging its ability to target tumor-associated carbonic anhydrase IX, which plays a crucial role in maintaining acid-base balance in cancer cells .
DTP348 operates through the inhibition of carbonic anhydrase IX, which catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is pivotal in regulating pH levels within the tumor microenvironment. By inhibiting this enzyme, DTP348 can disrupt the acidification processes that are often exploited by tumors to promote growth and metastasis. The specific mechanism involves binding to the active site of the enzyme, thereby preventing its normal function .
DTP348 exhibits significant biological activity as a carbonic anhydrase IX inhibitor, with a reported inhibition constant (Ki) of approximately 8.3 nM in vitro. This high potency suggests that DTP348 could effectively reduce extracellular acidification in hypoxic conditions common to solid tumors. In experimental settings, DTP348 has demonstrated the ability to impair tumor growth by disrupting the metabolic adaptations that cancer cells utilize under low oxygen conditions .
The synthesis of DTP348 involves several steps typical for nitroimidazole derivatives. Although specific synthetic routes are not extensively documented, it generally includes the formation of the imidazole ring followed by the introduction of nitro and sulfonamide groups. The process may involve:
Further optimization may be necessary to improve yield and purity during synthesis .
DTP348's primary application lies within oncology, particularly as a therapeutic agent targeting solid tumors associated with hypoxic environments. Its ability to inhibit carbonic anhydrase IX makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments by modifying tumor microenvironments . Additionally, ongoing research may explore its potential in other therapeutic areas where hypoxia plays a critical role.
Interaction studies have indicated that DTP348 can effectively inhibit carbonic anhydrase IX without significant toxicity at therapeutic doses. In vitro studies using Xenopus oocytes have shown that DTP348 can reduce extracellular acidification, demonstrating its potential effectiveness in altering tumor metabolism . Further studies are necessary to fully elucidate its interaction profile and any potential off-target effects.
DTP348 shares structural similarities with other nitroimidazole compounds, particularly those also targeting carbonic anhydrases or exhibiting anticancer properties. Some comparable compounds include:
Compound | Class | Target | Ki (nM) | Unique Features |
---|---|---|---|---|
DTP348 | Nitroimidazole | Carbonic Anhydrase IX | 8.3 | Highly selective for tumor-associated CAIX |
DTP338 | Nitroimidazole | Carbonic Anhydrase IX | TBD | Structural analog with varying potency |
Acetazolamide | Sulfonamide | Carbonic Anhydrases | 100-200 | Non-selective; used for glaucoma |
Methazolamide | Sulfonamide | Carbonic Anhydrases | 200-300 | Longer half-life than acetazolamide |
DTP348's unique selectivity for carbonic anhydrase IX distinguishes it from other compounds in its class, making it a promising candidate for targeted cancer therapies .
The compound’s planar nitroimidazole ring system enables interactions with hydrophobic protein pockets, while the sulfamide moiety facilitates hydrogen bonding and zinc coordination in enzymatic targets. Key features include:
Property | Value/Description |
---|---|
SMILES Notation | CC1=NC=C(N1CCNS(=O)(=O)N)N+[O-] |
InChI Key | AVSMSXHPIYIKIJ-UHFFFAOYSA-N |
LogP (Partition Coefficient) | 1.588 |
Topological Polar Surface Area | 144.21 Ų |
Solubility | Soluble in dimethyl sulfoxide (DMSO) |
The X-ray crystallographic data for related analogs confirms the spatial arrangement of the nitro and sulfamide groups, critical for target engagement.
From a pharmacological perspective, DTP348 occupies a unique position as a dual-mechanism compound, functioning simultaneously as a carbonic anhydrase IX inhibitor and a radiosensitizer [3] [4]. This dual functionality represents an innovative approach in anticancer drug development, where a single molecule addresses multiple therapeutic targets [3] [28]. The compound's classification as an investigational drug reflects its current status in the drug development pipeline, having progressed through preclinical studies and into early-phase clinical trials [2] [11].
The carbonic anhydrase inhibitor classification places DTP348 among a diverse group of compounds that target the carbonic anhydrase enzyme family [18]. However, its specificity for carbonic anhydrase IX distinguishes it from broad-spectrum carbonic anhydrase inhibitors such as acetazolamide [18] [23]. This selectivity represents a significant advancement in the field, as carbonic anhydrase IX is predominantly expressed in hypoxic tumor environments, offering the potential for tumor-specific targeting [3] [7].
The historical foundation for DTP348's development traces back to the seminal discovery of nitroimidazole compounds in the early 1950s [17]. The journey began in 1953 when Maeda and colleagues isolated a compound from the bacterial culture of Nocardia mesenterica, marking the first identification of a naturally occurring nitroimidazole [17]. This compound, later identified as Azomycin or 2-nitroimidazole, represented the founding member of what would become a significant class of therapeutic agents [17].
The structural elucidation of Azomycin by Nakamura in 1955 provided the scientific foundation for subsequent nitroimidazole research and development [17]. These early discoveries established the basic structural framework that would eventually inform the design of more sophisticated derivatives, including the compound that would become DTP348 [17]. The recognition of nitroimidazole's biological activity sparked intensive research efforts throughout the pharmaceutical industry during the 1960s and 1970s [17].
The development of metronidazole and related nitroimidazole derivatives during this period demonstrated the therapeutic potential of this chemical class [16] [17]. These early compounds established nitroimidazoles as important antimicrobial and antiparasitic agents, laying the groundwork for exploring their potential in other therapeutic areas, including cancer treatment [16] [17].
The parallel development of carbonic anhydrase inhibitor research provided the second foundational element for DTP348's creation [23]. Carbonic anhydrase inhibitors began clinical use in the 1970s, initially for the treatment of peptic ulcers [23]. Although the original rationale for their anti-ulcer activity was later found to be incorrect, these early clinical experiences provided valuable insights into the therapeutic potential of carbonic anhydrase inhibition [23].
The discovery of carbonic anhydrase IX as a tumor-associated enzyme marked a pivotal moment in the field [7] [10]. This enzyme's preferential expression in hypoxic tumor environments identified it as an attractive target for cancer therapy [7] [10]. The recognition that carbonic anhydrase IX plays a crucial role in tumor pH regulation and cellular survival under hypoxic conditions provided the scientific rationale for developing specific inhibitors targeting this isoform [7] [10].
Significant contributions to carbonic anhydrase IX inhibitor discovery were made by research groups in Montpellier, working in collaboration with international partners [10]. These collaborative efforts focused on developing compounds that could selectively inhibit tumor-associated carbonic anhydrase isoforms while minimizing effects on other carbonic anhydrase enzymes [10] [13].
The specific development of DTP348 emerged from collaborative research efforts led by investigators including Rami, Winum, and Supuran, who published the first comprehensive characterization of the compound in 2013 [13] [28]. This landmark publication in the Journal of Medicinal Chemistry described the design and synthesis of a series of nitroimidazoles incorporating sulfonamide, sulfamide, and sulfamate moieties as zinc-binding groups [13] [28].
The research team's approach involved incorporating a sulfamide moiety as the zinc-binding group, distinguishing DTP348 from related compounds that employed sulfamate or sulfonamide groups [12] [13]. This design strategy was based on crystallographic studies that clarified the binding mode of sulfamide-containing inhibitors in the carbonic anhydrase active site cavity [13] [28]. The incorporation of the nitroimidazole component was specifically intended to provide radiosensitizing properties, creating a dual-mechanism compound [13] [28].
Table 3: Historical Development Timeline of DTP348 and Nitroimidazole Research
Year | Milestone | Key Researchers/Organization |
---|---|---|
1953 | Discovery of Azomycin (2-nitroimidazole) | Maeda et al. (Nacardia mesenterica) |
1955 | Structure elucidation of Azomycin | Nakamura |
1965-1970s | Development of metronidazole and nitroimidazole derivatives | Various pharmaceutical companies |
2013 | First synthesis and characterization of DTP348 | Rami, Winum, Supuran et al. |
2014 | EMA orphan drug designation | European Medicines Agency |
2017 | Phase I clinical trial initiation | Stichting Maastricht Radiation Oncology |
2018 | Toxicity evaluation in zebrafish model | Hammaren, Parikkila et al. |
2020 | Clinical trial status: Withdrawn/Discontinued | Trial sponsors |
Following the initial characterization of DTP348, subsequent research efforts focused on evaluating its biological activity and potential therapeutic applications [7] [24]. In vitro studies demonstrated that DTP348 could inhibit carbonic anhydrase IX in nanomolar concentrations and effectively reduce hypoxia-induced extracellular acidification in cancer cell lines [7] [28]. These findings supported the compound's potential as both a carbonic anhydrase inhibitor and a radiosensitizer [7] [28].
The compound received orphan drug designation from the European Medicines Agency in 2014, recognizing its potential for treating rare conditions [3]. This designation facilitated the progression of DTP348 toward clinical evaluation [3]. Preclinical studies expanded to include comprehensive toxicity evaluations using zebrafish embryo models, providing essential information for clinical trial design [7] [24].
A Phase I clinical trial was initiated in 2017 by Stichting Maastricht Radiation Oncology to evaluate DTP348 as an oral dual carbonic anhydrase IX inhibitor and radiosensitizer [11] [25]. The trial design incorporated both single-agent dose escalation and combination studies with radiotherapy in patients with head and neck squamous cell carcinoma [11] [25]. However, the clinical development program was subsequently discontinued, with the trial status listed as withdrawn by 2020 [25].